Cas no 1016478-06-0 (2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate structure](https://www.kuujia.com/scimg/cas/1016478-06-0x500.png)
2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-26588138
- 2-(4-fluorophenyl)-2-oxoethyl 4-(2-phenylethenesulfonamido)benzoate
- Z25318679
- AKOS001470884
- 1016478-06-0
- 2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate
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- Inchi: 1S/C23H18FNO5S/c24-20-10-6-18(7-11-20)22(26)16-30-23(27)19-8-12-21(13-9-19)25-31(28,29)15-14-17-4-2-1-3-5-17/h1-15,25H,16H2
- InChI Key: ROFRMABRXQEBEO-UHFFFAOYSA-N
- SMILES: C(OCC(C1=CC=C(F)C=C1)=O)(=O)C1=CC=C(NS(C=CC2=CC=CC=C2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 439.08897201g/mol
- Monoisotopic Mass: 439.08897201g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 726
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 97.9Ų
Experimental Properties
- Density: 1.387±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 652.0±65.0 °C(Predicted)
- pka: 7.71±0.50(Predicted)
2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588138-0.05g |
2-(4-fluorophenyl)-2-oxoethyl 4-(2-phenylethenesulfonamido)benzoate |
1016478-06-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate Related Literature
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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3. Book reviews
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on 2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate
2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate: A Comprehensive Overview
2-(4-Fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate is a complex organic compound with the CAS Registry Number 1016478-06-0. This compound belongs to the class of benzoate esters, which are widely studied in organic chemistry due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzoate group attached to a sulfonamide moiety, which introduces unique electronic and steric properties. Recent advancements in synthetic methodologies have enabled the efficient synthesis of such compounds, making them accessible for further research and development.
The benzoate ester core of this compound plays a pivotal role in its reactivity and biological activity. The fluorophenyl group at the 4-position introduces electron-withdrawing effects, enhancing the electrophilic character of the carbonyl group. This feature is particularly advantageous in reactions involving nucleophilic attack, such as those observed in enzyme-catalyzed processes. Furthermore, the sulfonamide group attached to the benzoate moiety contributes to the compound's stability and bioavailability. Sulfonamides are known for their ability to modulate pharmacokinetic properties, making them valuable in drug design.
Recent studies have highlighted the potential of 2-(4-fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate as a lead compound in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory drug discovery. Additionally, the compound has shown promise as a modulator of ion channels, which are critical targets in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of this compound involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. The key steps include the preparation of the fluorophenyl oxoethyl group through oxidation reactions and the subsequent coupling with the sulfonamide benzoate moiety via nucleophilic acyl substitution. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are essential for studying stereochemical effects in biological systems.
In terms of applications, 2-(4-fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate has been investigated for its role in materials science. Its ability to form self-assembled monolayers on various substrates makes it a candidate for use in nanotechnology applications, such as sensors and electronic devices. Moreover, its photochemical properties have been studied for potential use in light-responsive materials.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes hydrolytic cleavage under specific pH conditions. These findings are essential for developing sustainable chemical processes that minimize environmental footprint.
In conclusion, 2-(4-fluorophenyl)-2-oxoethyl 4-[[(2-phenylethenyl)sulfonyl]amino]benzoate (CAS No: 1016478-06-0) is a multifaceted compound with significant potential across diverse fields. Its unique structural features, combined with recent advances in synthetic and analytical techniques, position it as a valuable tool for both academic research and industrial applications. Continued exploration into its properties will undoubtedly unlock new avenues for innovation in chemistry and related disciplines.
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